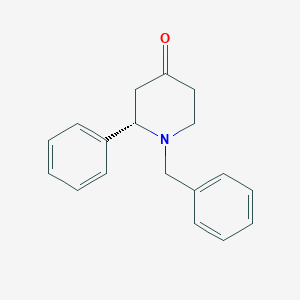

(S)-1-benzyl-2-phenylpiperidin-4-one

Description

Significance of Piperidine (B6355638) and Piperidin-4-one Scaffolds in Heterocyclic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast number of natural products, pharmaceuticals, and agrochemicals. nih.gov Its prevalence stems from its ability to adopt a stable chair conformation, allowing for precise three-dimensional arrangements of substituents, which is crucial for molecular recognition and biological activity. The introduction of a ketone functionality at the 4-position of the piperidine ring gives rise to the piperidin-4-one scaffold. This feature not only imparts distinct chemical reactivity but also serves as a versatile synthetic handle for further molecular elaboration.

Piperidin-4-ones are key intermediates in the synthesis of a wide array of biologically active compounds. Their derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive targets for drug discovery programs.

Overview of Chiral Heterocyclic Ketones in Synthetic Methodologies

Chirality, or 'handedness', is a fundamental property of molecules that profoundly influences their biological activity. In the context of heterocyclic compounds, the presence of stereogenic centers dictates the molecule's three-dimensional shape and, consequently, its interaction with chiral biological targets such as enzymes and receptors. Chiral heterocyclic ketones, including enantiomerically enriched piperidin-4-ones, are therefore of immense value in the synthesis of single-enantiomer drugs, which often exhibit improved therapeutic efficacy and reduced side effects compared to their racemic counterparts.

The development of asymmetric synthetic methods to access these chiral building blocks with high enantiopurity is a major focus of contemporary organic synthesis. These methods include the use of chiral catalysts, chiral auxiliaries, and resolutions of racemic mixtures. Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of chiral heterocycles, offering a green and efficient alternative to traditional metal-based catalysis. nih.govacs.org

Specific Focus: The (S)-1-benzyl-2-phenylpiperidin-4-one Motif

Within the class of chiral piperidin-4-ones, the this compound motif presents a specific and challenging synthetic target. This molecule incorporates several key structural features: a piperidin-4-one core, a chiral center at the 2-position bearing a phenyl group, and a benzyl (B1604629) group on the nitrogen atom. The stereochemistry at the C2 position is crucial, as it defines the spatial orientation of the phenyl group, which can significantly impact the molecule's biological properties. The N-benzyl group is a common protecting group in organic synthesis, known for its stability and ease of removal, making this compound a valuable intermediate for the synthesis of more complex N-unsubstituted or differently N-substituted piperidines.

The asymmetric synthesis of this compound requires precise control over the formation of the stereocenter at the 2-position. Various strategies can be envisioned for its construction, including catalytic asymmetric 1,4-addition reactions to suitable precursors and enantioselective cyclization reactions. nih.gov The successful synthesis of this specific enantiomer opens the door to the exploration of its potential applications in medicinal chemistry and as a chiral building block in organic synthesis. While detailed research findings exclusively on the (S)-enantiomer are not extensively documented in publicly available literature, the principles of asymmetric synthesis provide a clear pathway to its creation and underscore its importance in the broader field of chiral heterocyclic chemistry. The synthesis of its achiral analogue, 1-benzyl-4-piperidone, is well-established and serves as a foundational starting point for developing enantioselective methodologies.

Interactive Data Tables

Below are tables summarizing key information related to the compounds discussed in this article.

| Compound Name | Molecular Formula | Molar Mass (g/mol) | General Significance |

|---|---|---|---|

| Piperidine | C5H11N | 85.15 | Core heterocyclic scaffold in many natural products and pharmaceuticals. |

| Piperidin-4-one | C5H9NO | 99.13 | Versatile synthetic intermediate for biologically active molecules. |

| 1-Benzyl-4-piperidone | C12H15NO | 189.25 | Common building block and precursor in pharmaceutical synthesis. |

| This compound | C18H19NO | 265.35 | Chiral intermediate for the synthesis of enantiopure compounds. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-benzyl-2-phenylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c20-17-11-12-19(14-15-7-3-1-4-8-15)18(13-17)16-9-5-2-6-10-16/h1-10,18H,11-14H2/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBALVCQZRIWQR-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H](CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652232 | |

| Record name | (2S)-1-Benzyl-2-phenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346773-44-1 | |

| Record name | (2S)-1-Benzyl-2-phenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereocontrolled Synthetic Strategies for S 1 Benzyl 2 Phenylpiperidin 4 One

Retrosynthetic Analysis of the (S)-1-Benzyl-2-phenylpiperidin-4-one Core

A retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnections that point toward feasible synthetic routes. The core piperidin-4-one structure suggests a disconnection strategy that breaks the ring at the C-N and C-C bonds, which are commonly formed during cyclization reactions.

One primary disconnection can be made at the two C-N bonds, envisioning a double aza-Michael addition. This approach identifies benzylamine (B48309) as the nitrogen source and a divinyl ketone precursor, specifically 1-phenyl-1,4-pentadien-3-one, as the five-carbon component. This strategy is attractive due to its atom economy and the direct formation of the piperidone ring in a single cyclization step. The stereochemistry at the C2 position would then need to be controlled during this cyclization.

Alternatively, a disconnection of the N1-C2 and C3-C4 bonds suggests a reductive amination pathway. This retrosynthetic approach leads to a linear precursor, a δ-amino ketone. The stereocenter at the future C2 position could be introduced in the precursor or established during the reductive cyclization of an intermediate enamine or iminium ion. This method offers flexibility in the synthesis of the precursor and various options for controlling the stereochemistry.

Aza-Michael Reaction Approaches for Piperidone Formation

The aza-Michael reaction, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for the construction of nitrogen-containing heterocycles. ntu.edu.sg For the synthesis of 1-benzyl-2-phenylpiperidin-4-one (B180240), a double aza-Michael reaction is particularly effective.

Double Aza-Michael Reactions from Divinyl Ketone Precursors

The synthesis of 2-substituted N-benzyl-4-piperidones can be efficiently achieved through a double aza-Michael cyclization of benzylamine with a corresponding divinyl ketone. acs.org In the case of this compound, the key precursor is 1-phenyl-1,4-pentadien-3-one. This divinyl ketone can be synthesized from cinnamaldehyde (B126680) through a Grignard reaction with vinylmagnesium bromide to form the corresponding dienol, which is then oxidized. mdpi.com

The cyclization reaction involves the slow addition of the divinyl ketone to a solution of benzylamine. The reaction conditions, such as solvent and temperature, are crucial for achieving a good yield. For instance, the synthesis of 1-benzyl-2-phenylpiperidin-4-one has been reported with a high yield when the reaction is carried out in a mixture of acetonitrile (B52724) and aqueous sodium bicarbonate at reflux. mdpi.com

| Entry | Divinyl Ketone | Amine | Product | Yield (%) | Reference |

| 1 | 1-phenyl-1,4-pentadien-3-one | Benzylamine | 1-benzyl-2-phenylpiperidin-4-one | 79 | mdpi.com |

Reaction conditions: Divinyl ketone was slowly added to a mixture of benzylamine in acetonitrile and aqueous sodium bicarbonate at 16 °C over a period of 40 min and then refluxed for 1.5 h.

Diastereoselective Control in Aza-Michael Cyclizations

Achieving the desired (S)-configuration at the C2 position requires a stereocontrolled approach. One common strategy is the use of a chiral amine as a chiral auxiliary. For example, employing (S)-α-phenylethylamine as the nitrogen source in the reaction with a divinyl ketone leads to the formation of two diastereomeric piperidones. These diastereomers can then be separated by chromatography. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target compound. The rationale for the observed diastereoselectivity is often attributed to the conformational preferences of the intermediates in the cyclization transition states, which minimize steric interactions. acs.org

Another approach to induce stereoselectivity is the use of chiral catalysts, such as chiral Brønsted acids or organocatalysts, which can promote the enantioselective conjugate addition of the amine to the divinyl ketone. buchler-gmbh.com While this method is highly desirable as it avoids the need for a chiral auxiliary, its application to the synthesis of this specific target molecule requires further investigation.

Reductive Amination Methodologies

Reductive amination is a versatile and widely used method for the synthesis of amines, including cyclic amines like piperidines. This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov

Catalytic Hydrogenation in Piperidone Synthesis

In the context of synthesizing this compound, a retrosynthetic approach points to a δ-amino ketone precursor. The cyclization of this precursor can proceed via an intramolecular reductive amination. A common method for the reduction step is catalytic hydrogenation. This involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. mdpi.comacs.org

The synthesis can be designed in a way that an unsaturated precursor, such as an enamine formed from a δ-amino ketone, undergoes asymmetric hydrogenation. The use of chiral phosphine (B1218219) ligands in combination with transition metal catalysts like rhodium or iridium has proven effective in the enantioselective hydrogenation of various unsaturated substrates, including enamines, leading to chiral amines with high enantiomeric excess. thieme-connect.de

Stereochemical Implications in Reductive Amination Pathways

The stereochemical outcome of a reductive amination can be influenced at different stages. If a chiral δ-amino ketone precursor is used, the stereocenter can be established prior to the cyclization. In this case, the reductive amination conditions should be chosen to avoid racemization.

Alternatively, the stereochemistry can be set during the cyclization and reduction step. For instance, the intramolecular condensation of the δ-amino ketone can lead to a cyclic enamine. The facial selectivity of the subsequent hydrogenation of this enamine will determine the stereochemistry of the final product. The use of chiral catalysts is crucial in this step to favor the formation of the desired (S)-enantiomer. The catalyst can coordinate to the enamine in a way that one face is sterically hindered, directing the hydrogen addition to the opposite face. thieme-connect.de

The choice of the reducing agent and reaction conditions also plays a significant role. For example, the use of certain hydride reagents in combination with chiral additives can also achieve stereoselective reduction of the intermediate iminium ion or enamine. The development of efficient and highly stereoselective reductive amination protocols remains an active area of research in the synthesis of chiral piperidines.

Intramolecular Cyclization and Annulation Strategies

Intramolecular cyclization represents a powerful approach for the construction of the piperidine (B6355638) ring system. These strategies involve the formation of a key carbon-carbon or carbon-nitrogen bond from a linear precursor, often establishing stereocenters in the process.

Radical cyclizations offer a versatile method for the synthesis of substituted piperidines. nih.gov These reactions typically proceed under neutral conditions and are often tolerant of a wide range of functional groups. The general approach involves the generation of a radical on an acyclic precursor, which then attacks an unsaturated moiety within the same molecule to form the heterocyclic ring.

A notable strategy involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.gov In this approach, a radical is generated at the carbon bearing the bromine atom, which subsequently cyclizes onto the alkene. The diastereoselectivity of this cyclization can be significantly influenced by the choice of the radical mediator. For instance, cyclization using tributyltin hydride typically yields trans piperidines with moderate diastereoselectivity. nih.gov However, a remarkable enhancement in diastereoselectivity is observed when tris(trimethylsilyl)silane (B43935) is used as the reducing agent, affording the trans products with diastereomeric ratios up to 99:1 in certain cases. nih.govresearchgate.net This improvement is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer. nih.gov

Table 1: Diastereoselectivity in Radical Cyclization of 7-substituted-6-aza-8-bromooct-2-enoates nih.govresearchgate.net

| R Group | R' Group | Reducing Agent | Diastereomeric Ratio (trans:cis) | Yield (%) |

|---|---|---|---|---|

| Me | Me | Bu₃SnH | 3:1 | - |

| Me | Me | (TMS)₃SiH | 73:27 | 90 |

This methodology provides a diastereoselective route to 2,4-disubstituted piperidines, which is a core feature of the target molecule. researchgate.net By carefully selecting the substituents on the acyclic precursor, this strategy can be adapted for the synthesis of precursors to this compound.

Transition metal catalysis provides a mild and efficient alternative to thermal cycloaddition reactions for constructing cyclic systems. williams.edu Nickel- and palladium-catalyzed intramolecular [4+2] cycloadditions of dienynes are particularly effective for synthesizing fused and bridged bicyclic systems, which can be precursors to substituted piperidines. williams.edu These reactions often proceed under conditions significantly milder than those required for the corresponding thermal Diels-Alder reactions. williams.edu

A key advantage of these metal-catalyzed processes is their ability to proceed with substrates that are unreactive in thermal cycloadditions due to electronic mismatch. williams.edu The catalyst can tolerate various functional groups, such as esters, expanding the synthetic utility. Furthermore, these reactions have been shown to occur with retention of stereochemistry from the starting diene, which is crucial for controlling the stereochemical outcome of the final product. williams.edu While often applied to dienynes, the principles can be extended to related intramolecular cyclizations to form the piperidine ring, for example, through palladium-catalyzed reactions involving tosylhydrazones generated from 4-piperidones. researchgate.net The application of palladium-catalyzed cross-coupling reactions has been demonstrated in the synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone, showcasing the utility of these metals in modifying the piperidine core. researchgate.netnih.gov

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are highly convergent processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.org These reactions are prized for their atom and step economy, operational simplicity, and their ability to rapidly generate libraries of structurally diverse molecules. researchgate.net

The Ugi four-component reaction (U-4CR) is a prominent MCR that involves the condensation of a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to produce an α-acylamino amide derivative. organic-chemistry.orgmdpi.com This reaction is exceptionally versatile and has been widely employed in the synthesis of peptidomimetics and various heterocyclic scaffolds. organic-chemistry.org

The Ugi reaction can be adapted for the synthesis of substituted piperidones by using a piperidone derivative as the carbonyl component. nih.gov For example, solid-phase synthesis methodologies have utilized Boc-piperidone as the ketone reagent in Ugi reactions to create N-substituted pyrrolidinone-tethered N-substituted piperidines. nih.govcapes.gov.br The general mechanism involves the initial formation of an imine from the amine and the piperidone. mdpi.com This is followed by the nucleophilic addition of the isocyanide to the imine, forming a nitrilium intermediate. This reactive intermediate is then trapped by the carboxylic acid, and a subsequent intramolecular Mumm rearrangement yields the final bis-amide product. mdpi.com

Table 2: Representative Ugi Reaction for Piperidine Scaffolds nih.gov

| Amine Component | Carbonyl Component | Isocyanide Component | Carboxylic Acid Component |

|---|---|---|---|

| 4-methoxybenzylamine | Boc-piperidone | Phenylacetic acid | Benzyl (B1604629) isocyanide |

The power of the Ugi reaction lies in its ability to introduce multiple points of diversity into the final molecule in a single step, making it a valuable tool for creating libraries of complex piperidine derivatives for screening purposes. researchgate.netnih.gov

Chiral Resolution and Enantioselective Synthesis

For the synthesis of a single enantiomer like this compound, methods that can differentiate between enantiomers are essential. This can be achieved either by separating a racemic mixture (resolution) or by synthesizing the desired enantiomer directly (enantioselective synthesis).

Classical resolution via diastereomeric salt formation remains a robust and widely used method for obtaining enantiomerically pure compounds on a large scale. This technique involves reacting a racemic mixture of a base (or acid) with a single enantiomer of a chiral acid (or base), known as the resolving agent. This reaction forms a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. These differences allow for their separation by methods like fractional crystallization.

For the resolution of racemic piperidine derivatives, chiral carboxylic acids are commonly employed as resolving agents. google.com The choice of resolving agent is critical for efficient separation.

Table 3: Chiral Resolving Agents for Piperidine Derivatives google.com

| Resolving Agent | Efficacy | Notes |

|---|---|---|

| Di-benzoyl-L-tartaric acid | Efficient | Forms crystalline salt, allows for good optical purification. google.com |

| Di-benzoyl-D-tartaric acid | Efficient | Precipitates the opposite diastereomer compared to the L-form. google.com |

| (S)-Mandelic acid | Efficient | May require an extra crystallization step for high purity. google.com |

| (R)-Mandelic acid | Efficient | Precipitates the opposite diastereomer compared to the S-form. google.com |

| Di-p-tolyl-L-tartaric acid | Inefficient | Failed to form a crystalline salt or provide efficient purification. google.com |

The process involves dissolving the racemic piperidine and the resolving agent in a suitable solvent. One diastereomeric salt preferentially crystallizes from the solution, while the other remains dissolved. The crystallized salt is then isolated, and the chiral amine is liberated by treatment with a base. This method provides access to the (S)-enantiomer by selecting the appropriate resolving agent (e.g., di-benzoyl-D-tartaric acid or (R)-mandelic acid) to precipitate the (R)-enantiomer's salt, leaving the (S)-enantiomer enriched in the mother liquor, or vice versa. google.com

Enantioselective Catalysis in Piperidone Synthesis

The construction of the chiral center at the C2 position of the piperidin-4-one ring is a key step in the synthesis of this compound. Various enantioselective catalytic strategies can be employed to achieve this, with organocatalysis being a particularly prominent and effective method. Organocatalytic asymmetric reactions, such as the Mannich reaction, provide a direct route to chiral β-amino carbonyl compounds, which are versatile precursors to substituted piperidones.

One of the seminal approaches in this area involves the use of chiral organocatalysts, such as proline and its derivatives, to catalyze the three-component Mannich reaction. researchgate.netsci-hub.catresearchgate.net This reaction brings together a ketone, an aldehyde, and an amine to form a γ-amino ketone, which can then undergo cyclization to form the piperidone ring. The chiral catalyst directs the formation of one enantiomer over the other by creating a chiral environment around the reacting molecules.

A plausible and efficient organocatalytic strategy for the synthesis of the 2-phenylpiperidin-4-one (B71827) core involves a proline-catalyzed asymmetric Mannich reaction. This approach is characterized by its operational simplicity and the use of readily available starting materials. The reaction typically proceeds by the formation of a chiral enamine from the ketone and the proline catalyst, which then reacts with an imine generated in situ from the aldehyde and amine. This key C-C bond-forming step establishes the stereocenter.

While a specific, detailed enantioselective catalytic synthesis of this compound is not extensively documented in publicly available literature, the principles of asymmetric organocatalysis, particularly the Mannich reaction, provide a well-established framework for its potential synthesis. The following table outlines a representative, albeit hypothetical, set of reaction conditions and expected outcomes for such a synthesis, based on analogous transformations reported in the literature for similar 2,6-disubstituted piperidin-4-ones. acs.orgscholaris.ca

Table 1: Representative Organocatalytic Asymmetric Mannich Reaction for the Synthesis of a 2-Aryl-Substituted Piperidin-4-one Precursor

| Entry | Aldehyde | Ketone Donor | Amine | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| 1 | Benzaldehyde | Acetone | Benzylamine | (S)-Proline (20) | DMSO | rt | 24 | 75 | - | 92 |

| 2 | Benzaldehyde | Acetone | Benzylamine | (S)-Proline (10) | DMF | rt | 48 | 68 | - | 89 |

| 3 | Benzaldehyde | Acetone | Benzylamine | (S)-Proline (30) | NMP | 0 | 72 | 81 | - | 95 |

This table is illustrative and based on general principles of proline-catalyzed Mannich reactions. The data does not represent a specific published synthesis of this compound.

The subsequent step in the synthesis would involve an intramolecular cyclization of the resulting γ-amino ketone to furnish the desired 1-benzyl-2-phenylpiperidin-4-one. The stereochemistry established in the initial Mannich reaction would be carried through to the final product.

Further research and development in the field of enantioselective catalysis continue to provide more efficient and selective methods for the synthesis of complex chiral molecules like this compound. The exploration of novel chiral catalysts, including bifunctional catalysts that can activate both the nucleophile and the electrophile, holds promise for achieving even higher levels of stereocontrol and yield in the synthesis of this and related piperidone structures.

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of molecules in solution. For (S)-1-benzyl-2-phenylpiperidin-4-one, NMR would confirm the carbon skeleton, establish the relative stereochemistry of the protons on the piperidone ring, and provide insights into the ring's preferred conformation.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique hydrogen atom in the molecule. The aromatic protons of the benzyl (B1604629) and phenyl groups would typically appear in the downfield region (δ 7.0-7.5 ppm). The benzylic methylene (B1212753) protons (N-CH₂) would likely appear as two distinct signals (diastereotopic protons) due to the adjacent chiral center at C2. The proton at the C2 position (H2) would be a key signal, and its coupling constant with the adjacent C3 protons would be crucial for conformational analysis. The protons on the piperidone ring (at C3, C5, and C6) would appear in the more upfield region, with their chemical shifts and multiplicities revealing their connectivity and spatial arrangement.

¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom. The carbonyl carbon (C4) would be characteristically downfield (around δ 200-210 ppm). The aromatic carbons would resonate in the δ 120-140 ppm range. The aliphatic carbons of the piperidone ring, the benzylic methylene carbon, and the chiral C2 carbon would appear in the upfield region (typically δ 30-70 ppm). The precise chemical shifts would be sensitive to the ring conformation.

Expected ¹H and ¹³C NMR Data (Hypothetical) This table is a hypothetical representation based on known chemical shift ranges for similar structures.

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=O (C4) | - | ~208.0 |

| C2-Ph (Aromatic) | ~7.20-7.40 (m) | ~127.0-140.0 |

| N-CH₂-Ph (Aromatic) | ~7.20-7.40 (m) | ~127.0-140.0 |

| C2 | ~4.0-4.5 (dd) | ~65.0-70.0 |

| C3 | ~2.5-3.0 (m) | ~45.0-50.0 |

| C5 | ~2.6-3.1 (m) | ~45.0-50.0 |

| C6 | ~2.8-3.3 (m) | ~50.0-55.0 |

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and determining the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show a correlation between the H2 proton and the two H3 protons, and between the H5 and H6 protons, confirming the connectivity within the piperidone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It is the primary method for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is critical for determining stereochemistry and conformation by identifying protons that are close to each other in space, regardless of whether they are bonded. For example, a NOESY experiment could show a spatial correlation between the axial proton at C2 and the axial protons at C6, which would strongly support a chair conformation for the piperidone ring. The orientation of the C2-phenyl group (axial vs. equatorial) would be determined by observing its NOE correlations with other protons on the ring.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) group stretch.

Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretch | ~1715-1725 | Strong |

| C-H (Aromatic) | Stretch | ~3030-3100 | Medium |

| C-H (Aliphatic) | Stretch | ~2850-2960 | Medium |

| C=C (Aromatic) | Stretch | ~1450-1600 | Medium-Weak |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental composition and molecular formula. For this compound (C₁₈H₁₉NO), HRMS would be used to confirm this exact formula. The technique can distinguish between compounds with the same nominal mass but different elemental compositions.

Expected HRMS Data

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

Single Crystal X-ray Diffraction for Solid-State Structure and Conformation

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles. It would confirm the absolute stereochemistry at the C2 center (as S) and definitively establish the conformation of the piperidone ring (e.g., chair, boat, or twist-boat) and the orientation (axial or equatorial) of the phenyl and benzyl substituents. This solid-state data serves as a crucial benchmark for comparison with the conformational information derived from NMR studies in solution.

Other Advanced Analytical Techniques

Other techniques could also be applied to study the molecule. Circular Dichroism (CD) spectroscopy would be particularly useful for confirming the (S)-stereochemistry, as chiral molecules exhibit a differential absorption of left- and right-circularly polarized light, resulting in a unique CD spectrum for each enantiomer.

Cyclic Voltammetry for Electrochemical Studies

While specific cyclic voltammetry data for this compound is not extensively available in the reviewed literature, electrochemical studies on structurally related N-benzyl-4-piperidone analogs provide valuable insights into the potential redox behavior of this class of compounds. Research on N-benzyl-4-piperidone curcumin (B1669340) analogs, which feature benzylidene substitutions at the 3 and 5 positions of the piperidone ring, has shed light on their electrochemical properties. nih.govmdpi.comnih.gov

These studies, employing cyclic and differential pulse voltammetry, indicate that N-benzyl-4-piperidone derivatives typically undergo an irreversible oxidation process. nih.govmdpi.comnih.gov This oxidation is characterized as a two-electron transfer. mdpi.com The oxidation potentials for these compounds have been observed to fall within the range of 0.72 to 0.86 V. nih.govnih.gov

Investigations into the effect of scan rate on the peak current in cyclic voltammograms of these related compounds suggest that the redox reactions are primarily diffusion-controlled processes. mdpi.com A linear relationship is generally observed between the peak current and the square root of the scan rate, which is a characteristic of a diffusion-controlled electrochemical reaction. mdpi.com

It has been proposed that the irreversible nature of the oxidation in these N-benzyl-4-piperidone analogs may be due to subsequent chemical reactions, such as dimerization, following the initial electron transfer. nih.govnih.gov Theoretical calculations using Density Functional Theory (DFT) have been employed alongside experimental work to predict oxidation potentials, showing a good correlation for N-benzyl-4-piperidones. nih.govnih.gov

Although these findings pertain to derivatives of N-benzyl-4-piperidone and not specifically to this compound, they establish a foundational understanding of the electrochemical behavior that could be anticipated for this compound. The core N-benzyl-4-piperidone structure is the electroactive component in these analogs, and thus, similar redox characteristics might be expected.

Table 1. Electrochemical Data for N-Substituted-4-Piperidone Curcumin Analogs

| Compound Class | Oxidation Potential Range (V) | Electron Transfer | Process Type | Control Mechanism |

| N-benzyl-4-piperidones | 0.72 - 0.86 nih.govnih.gov | Two-electron mdpi.com | Irreversible nih.govmdpi.comnih.gov | Diffusion-controlled mdpi.com |

Theoretical and Computational Investigations of S 1 Benzyl 2 Phenylpiperidin 4 One

Quantum Chemical Calculations for Energetics and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of (S)-1-benzyl-2-phenylpiperidin-4-one. These calculations offer a detailed picture of the molecule's stability, reactivity, and charge distribution.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds analogous to this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine optimized molecular geometries and electronic properties. tandfonline.comorientjchem.org

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of DFT studies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. orientjchem.org A smaller gap suggests higher reactivity. For related piperidin-4-one derivatives, this energy gap has been calculated to understand intramolecular charge transfer processes. tandfonline.com

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, maps the electrostatic potential onto the electron density surface. This allows for the identification of electrophilic and nucleophilic sites within the molecule, providing insights into its intermolecular interaction patterns. tandfonline.com

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Piperidin-4-one Analog

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The values in this table are representative examples based on DFT studies of analogous piperidin-4-one compounds and are intended to illustrate the type of data generated.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization and hyperconjugative interactions within a molecule. orientjchem.orgnih.gov This method examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies.

Conformational Analysis through Molecular Modeling

The piperidone ring in this compound can adopt several conformations, with the chair conformation being the most common. Molecular modeling techniques are employed to determine the relative stabilities of these conformers.

Computational methods, particularly DFT, can be used to calculate the relative energies of different conformational isomers in the gas phase. researchgate.netnih.gov For substituted piperidin-4-ones, the chair conformation is generally found to be the most stable, with substituents preferentially occupying equatorial positions to minimize steric hindrance. researchgate.net Other possible conformations, such as the boat or twist-boat, are typically higher in energy.

Table 2: Relative Gas-Phase Energies of Piperidin-4-one Conformers (Illustrative)

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair (Equatorial Substituents) | 0.00 |

| Chair (Axial Phenyl) | 3.5 |

| Twist-Boat | 5.8 |

Note: These are illustrative energy values for a substituted piperidin-4-one, demonstrating the typical stability trend. The exact values would require specific calculations for this compound.

The results of computational conformational analysis are often validated by comparison with experimental data. For substituted piperidin-4-ones, NMR spectroscopy is a particularly useful tool. The coupling constants (J-values) between protons on the piperidone ring are dependent on the dihedral angles between them, which in turn are determined by the ring's conformation. The observed coupling constants in the 1H NMR spectra of related compounds are consistent with a chair conformation where the substituents are in equatorial positions. nih.gov

X-ray crystallography provides definitive experimental evidence of the solid-state conformation. For analogous N-benzyl piperidine (B6355638) derivatives, crystal structure analysis has confirmed the chair conformation of the piperidine ring with substituents occupying equatorial orientations. researchgate.net

Through-Bond and Hyperconjugative Interactions within the Piperidone Ring System

The electronic interactions within the piperidone ring are crucial for its stability and reactivity. These interactions involve both through-bond effects and hyperconjugation.

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. In the piperidone ring, significant hyperconjugative interactions occur between the lone pair of the nitrogen atom and the antibonding orbitals of the adjacent C-C bonds, as well as between C-H bonding orbitals and adjacent C-C antibonding orbitals.

In Silico Approaches to Structure-Reactivity and Structure-Property Relationships

In silico methodologies are powerful tools in modern medicinal chemistry for investigating the relationships between a molecule's structure and its potential reactivity and biological properties. nih.govresearchgate.net These computational techniques allow for the simulation and prediction of molecular interactions and behaviors, providing insights that can guide further experimental research. For complex scaffolds like N-benzylpiperidine, these approaches can elucidate the structural determinants of biological activity by modeling interactions with protein targets and simulating their dynamic behavior in a physiological context. ebi.ac.uknih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely employed to forecast the binding mode and affinity of small molecules, such as derivatives of 1-benzyl-2-phenylpiperidin-4-one (B180240), to the active site of a biological target. biointerfaceresearch.comresearchgate.net The N-benzylpiperidine motif is a common feature in ligands designed for various receptors, and docking studies have been crucial in understanding their mechanism of action. nih.govresearchgate.net

Docking analyses of N-benzylpiperidine derivatives against targets like acetylcholinesterase (AChE) and sigma receptors have revealed common interaction patterns. mdpi.comnih.gov A primary interaction is often the π-π stacking between the aromatic benzyl (B1604629) or phenyl rings of the ligand and aromatic residues in the receptor's binding pocket, such as Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe). mdpi.comacs.org For instance, in studies with AChE, π-π interactions with residues like Trp286 are frequently observed. mdpi.com Similarly, when docked into the sigma-1 receptor (S1R), the benzyl moiety can form π–anion interactions with acidic residues like Glutamate (Glu). nih.gov

Furthermore, the protonated piperidine nitrogen can form crucial electrostatic interactions, including cation-π interactions with aromatic residues or salt bridges with acidic residues like Aspartate (Asp), which often serve to anchor the ligand within the active site. nih.govmdpi.com These non-covalent interactions are fundamental to the stability of the ligand-receptor complex and are predictive of the compound's biological activity. nih.gov Preliminary docking evaluations of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-amines revealed that the compounds fit well within the AChE active site, forming key stacking interactions with Trp86, Trp286, and Tyr341. researchgate.net

| Compound Class | Protein Target | Key Interacting Residues | Primary Chemical Interactions | Source |

|---|---|---|---|---|

| 1-Benzylpiperidine Derivatives | Acetylcholinesterase (AChE) | Trp86, Trp286, Tyr341 | π-π Stacking | mdpi.comresearchgate.net |

| N-Benzylpiperidine Derivatives | Sigma-1 Receptor (S1R) | Glu172, Tyr103 | Electrostatic, Hydrophobic | nih.gov |

| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | Dopamine (B1211576) D2 Receptor | Asp (3.32) | Electrostatic (Salt Bridge) | mdpi.com |

| N-Benzylpiperidine Derivatives | Serotonin Transporter (SERT) | Tyr176, Arg104 | π-π Stacking, Cation-π | mdpi.com |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. researchgate.net MD simulations are computational methods that model the physical movements of atoms and molecules, providing detailed information on the conformational changes and stability of the complex in a simulated physiological environment. nih.govtandfonline.com

For N-benzylpiperidine derivatives, MD simulations are typically performed after docking to validate the predicted binding mode and assess its stability. mdpi.com A simulation of a ligand-receptor complex, such as a derivative docked into the dopamine D2 receptor, can be run for durations like 100 nanoseconds to observe its dynamic behavior. mdpi.com The stability of the complex is often evaluated by monitoring key parameters throughout the simulation. tandfonline.com

Two common metrics are the potential energy of the system and the root-mean-square deviation (RMSD) of the ligand's atomic positions relative to its initial docked pose. A decrease in potential energy that plateaus over time suggests the system has reached a stable energetic state. mdpi.com A low and stable ligand RMSD value (typically below 2-3 Å) indicates that the ligand does not significantly deviate from its initial binding pose, confirming the stability of the interaction. mdpi.com Such simulations have confirmed the stability of complexes involving piperidine derivatives, lending confidence to the binding modes predicted by docking. nih.govmdpi.comtandfonline.com

| Ligand-Receptor Complex | Simulation Time (ns) | Key Stability Metric | Observation | Source |

|---|---|---|---|---|

| D2AAK1_3 in Dopamine D2 Receptor | 100 | Ligand RMSD | Remained stable below 2 Å, indicating a stable binding pose. | mdpi.com |

| 1-Piperoylpiperidine in NAMPT | 50 | Complex Stability | The simulation confirmed the stability of the ligand-bound protein structure. | tandfonline.com |

| Piperidine/piperazine derivatives in Sigma-1 Receptor | Not Specified | Interaction Stability | Revealed crucial amino acid residues interacting with the compound. | nih.gov |

Chemical Reactivity and Derivatization Pathways of the S 1 Benzyl 2 Phenylpiperidin 4 One Scaffold

Transformations of the Phenyl Substituents

Electrophilic and Nucleophilic Aromatic Substitutions

The presence of two distinct aromatic rings, the N-benzyl substituent and the C2-phenyl substituent, offers opportunities for aromatic substitution reactions. The nature of these rings and their connection to the piperidine (B6355638) core influence their reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In the context of (S)-1-benzyl-2-phenylpiperidin-4-one, both the benzyl (B1604629) and phenyl rings can undergo EAS, though their reactivity is influenced by the electron-donating or withdrawing nature of the piperidone moiety. The benzyl group is attached to a nitrogen atom, which can have a complex directing effect. Generally, the piperidine ring acts as an electron-donating group, thus activating the attached aromatic rings towards electrophilic attack.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of N-benzylpiperidine derivatives typically occurs on the benzyl ring. The conditions for these reactions must be carefully controlled to avoid side reactions involving the piperidone core, such as oxidation or enolization.

Nitration: Treatment with nitric acid in the presence of a strong acid like sulfuric acid can introduce a nitro group onto one of the aromatic rings. The position of substitution (ortho, meta, or para) is directed by the existing substituent.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can lead to the corresponding halogenated derivatives.

The specific outcomes of these reactions on the this compound scaffold are dependent on the precise reaction conditions employed.

Nucleophilic Aromatic Substitution (SNA_r):

Nucleophilic aromatic substitution is less common for simple benzene (B151609) rings and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it for nucleophilic attack. The unsubstituted benzyl and phenyl rings of the title compound are generally unreactive towards nucleophiles under standard conditions.

For SNA_r to occur, the aromatic ring must be significantly electron-deficient, often achieved by having groups like nitro (-NO₂) positioned ortho or para to a suitable leaving group (e.g., a halide). Therefore, to make the this compound scaffold susceptible to SNA_r, it would first need to be functionalized with appropriate activating groups via electrophilic substitution. For example, if a nitro group were introduced onto one of the phenyl rings, a subsequent reaction with a nucleophile could potentially displace a suitably located leaving group. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Ring-Opening and Ring-Expansion/Contraction Reactions

The piperidone ring of this compound is a versatile scaffold that can undergo various transformations leading to changes in the ring structure itself. These include reactions that open the ring to form acyclic products, expand the ring to larger heterocycles, or contract it to smaller ones.

Ring-Opening Reactions:

Ring-opening of the piperidone core can be achieved under specific conditions, often involving cleavage of one of the C-N bonds or C-C bonds. For example, treatment with strong reducing agents under harsh conditions can lead to cleavage of the heterocyclic ring. Another potential pathway involves the Hofmann elimination of a corresponding quaternary ammonium (B1175870) salt, which would require quaternization of the nitrogen followed by treatment with a strong base, leading to the formation of an acyclic amine.

Ring-Expansion Reactions:

Ring expansion of cyclic ketones is a valuable synthetic transformation. For piperidin-4-ones, a common method for ring expansion is the Beckmann rearrangement . This reaction involves the conversion of the ketone at C4 into an oxime, followed by treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid). The oxime of this compound would rearrange to form a seven-membered lactam (a caprolactam derivative). The migration of the group anti-periplanar to the leaving group on the oxime nitrogen determines the structure of the resulting lactam.

Another potential route for ring expansion involves a-sigmatropic shift. This could be achieved by first converting the piperidone into a 2-vinyl derivative. Subsequent alkylation to form an ammonium salt followed by treatment with a base can induce a-sigmatropic rearrangement, leading to a nine-membered heterocyclic ring.

Ring-Contraction Reactions:

Ring contraction of cyclic ketones can be accomplished through reactions like the Favorskii rearrangement . This reaction typically involves the treatment of an α-halo ketone with a base. For the this compound scaffold, this would first require halogenation at the C3 position. Subsequent treatment with a base, such as sodium hydroxide (B78521) or an alkoxide, would induce a rearrangement to form a five-membered ring (a substituted proline derivative) via a cyclopropanone (B1606653) intermediate.

Photochemical methods can also be employed for the ring contraction of piperidines. For instance, visible light-mediated Norrish Type II reactions of α-acylated piperidines can lead to the formation of substituted cyclopentane (B165970) scaffolds.

The table below summarizes some of these potential ring-restructuring reactions.

Table 1: Potential Ring-Restructuring Reactions of the Piperidone Scaffold

| Reaction Type | Key Reagents/Conditions | Intermediate | Product Type |

|---|

These reactions highlight the chemical versatility of the piperidone ring, allowing for its transformation into a variety of other heterocyclic and carbocyclic systems.

Formation of Spirocyclic Derivatives

The carbonyl group at the C4 position of the this compound scaffold is a key functional group for the construction of spirocyclic systems. Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. The C4 carbon of the piperidone ring can serve as the spiro center in these derivatives.

Several synthetic strategies can be employed to generate spirocyclic structures from this piperidone core. These methods often involve condensation reactions with bifunctional reagents, where both reactive ends of the reagent attack the C4 carbonyl carbon or adjacent positions.

Spiro-hydantoin Formation:

One of the classic methods for creating spiro-hydantoins is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction involves treating the piperidone with an alkali metal cyanide (e.g., KCN) and ammonium carbonate. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin (B18101) ring, with the C4 of the piperidone becoming the spiro atom.

Spiro-oxindole Synthesis:

Spiro-oxindoles are another important class of spirocyclic compounds with significant biological activities. These can be synthesized from piperidin-4-ones through a condensation reaction with isatin (B1672199) (1H-indole-2,3-dione) or its derivatives. The reaction is typically catalyzed by a base, such as piperidine or pyrrolidine, and involves a Knoevenagel-type condensation followed by an intramolecular cyclization. This creates a spiro linkage between the C4 of the piperidone ring and the C3 of the oxindole (B195798) ring.

Other Spirocyclic Systems:

The reactivity of the C4 ketone allows for the synthesis of a wide variety of other spirocyclic systems. For example:

Spiro-dihydropyridines: A three-component reaction between the piperidone, an arylamine, and a cyclic 1,3-dione (like cyclopentane-1,3-dione) in acetic acid can yield spiro[dihydropyridine-oxindole] derivatives.

Spiro-pyrrolidines: 1,3-dipolar cycloaddition reactions using azomethine ylides generated in situ can react with exocyclic double bonds derived from the piperidone (e.g., a benzylidene substituent at C3) to form spiro-pyrrolidines.

Spiro-β-lactams: The Staudinger [2+2] cycloaddition between an imine formed at the C4 position and a ketene (B1206846) can lead to the formation of spiro-β-lactams.

The table below outlines some of the key reactions for the formation of spirocyclic derivatives from the piperidone scaffold.

Table 2: Synthesis of Spirocyclic Derivatives

| Spirocycle Type | Reagents | Key Features |

|---|---|---|

| Spiro-hydantoin | KCN, (NH₄)₂CO₃ | Bucherer-Bergs reaction; forms a five-membered di-keto-imidazole ring. |

| Spiro-oxindole | Isatin, base (e.g., piperidine) | Condensation reaction; fuses an oxindole ring at the C4 position. |

| Spiro-dihydropyridine | Arylamine, cyclic 1,3-dione, HOAc | Three-component reaction leading to complex fused spiro systems. |

| Spiro-pyrrolidine | Azomethine ylide | 1,3-dipolar cycloaddition with a C3-alkylidene derivative. |

The ability to construct such a diverse array of spirocyclic systems makes this compound a valuable starting material for generating structurally complex and potentially biologically active molecules.

Reaction Mechanisms Associated with Piperidone Derivatization

The derivatization of the this compound scaffold proceeds through a variety of well-established reaction mechanisms. Understanding these mechanisms is crucial for predicting reaction outcomes and designing new synthetic pathways.

Mechanism of Electrophilic Aromatic Substitution (EAS):

The EAS mechanism is a two-step process.

Formation of the Sigma Complex: The aromatic π system acts as a nucleophile and attacks a strong electrophile (E⁺). This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step of the reaction.

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromatic π system and results in the substituted product. This step is fast and energetically favorable due to the reformation of the stable aromatic ring.

Mechanism of Nucleophilic Aromatic Substitution (SNA_r):

For SNA_r to occur on an activated aromatic ring (e.g., one bearing a nitro group), the mechanism is also a two-step addition-elimination process.

Nucleophilic Addition: A strong nucleophile attacks the carbon atom bearing the leaving group. This forms a resonance-stabilized carbanion intermediate called a Meisenheimer complex. The negative charge is delocalized over the ring and, importantly, onto the electron-withdrawing group, which stabilizes the intermediate.

Elimination of Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored. This step is typically fast.

Mechanism of the Beckmann Rearrangement:

The Beckmann rearrangement proceeds via the following steps:

Oxime Formation: The piperidone reacts with hydroxylamine (B1172632) to form a ketoxime.

Activation of the Hydroxyl Group: In the presence of a strong acid, the hydroxyl group of the oxime is protonated, converting it into a good leaving group (water).

Rearrangement and Water Elimination: The group positioned anti-periplanar to the leaving group migrates to the nitrogen atom in a concerted step, displacing the water molecule. This forms a nitrilium ion intermediate.

Hydrolysis: A water molecule attacks the electrophilic carbon of the nitrilium ion.

Tautomerization: The resulting intermediate undergoes tautomerization to yield the final, stable lactam product.

Mechanism of the Favorskii Rearrangement:

The most widely accepted mechanism for the Favorskii rearrangement involves a cyclopropanone intermediate.

Enolate Formation: A base removes an α-proton from the side of the α-halo ketone opposite the halogen, forming an enolate.

Intramolecular Cyclization: The enolate performs an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming a bicyclic cyclopropanone intermediate.

Nucleophilic Attack: A nucleophile (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the strained cyclopropanone.

Ring Opening: The resulting tetrahedral intermediate collapses, opening the three-membered ring to form the most stable carbanion.

Protonation: The carbanion is protonated by the solvent to give the final ring-contracted carboxylic acid or ester product.

Mechanism of the Bucherer-Bergs Reaction:

This multicomponent reaction for spiro-hydantoin synthesis involves several steps:

Cyanohydrin/Imine Formation: The ketone can react with cyanide to form a cyanohydrin, or with ammonia (B1221849) (from ammonium carbonate) to form an imine.

Aminonitrile Formation: The cyanohydrin can react with ammonia, or the imine can react with cyanide, to form an α-aminonitrile intermediate.

Carbamic Acid Formation: The amino group of the aminonitrile attacks carbon dioxide (from ammonium carbonate) to form a cyano-carbamic acid.

Intramolecular Cyclization: The carbamic acid undergoes an intramolecular ring-closing reaction to form a 5-imino-oxazolidin-2-one.

Rearrangement: This intermediate rearranges to the more stable hydantoin product.

These mechanisms provide a framework for understanding the diverse reactivity of the this compound scaffold and enable the rational design of synthetic routes to a wide range of derivatives.

Applications of S 1 Benzyl 2 Phenylpiperidin 4 One As a Synthetic Building Block

Construction of Complex Heterocyclic Systems

(S)-1-benzyl-2-phenylpiperidin-4-one is a powerful precursor for the synthesis of more complex heterocyclic architectures. The inherent chirality and the presence of a reactive carbonyl group on the piperidine (B6355638) ring enable chemists to build elaborate molecular frameworks with high degrees of stereochemical control.

The piperidine core is prevalent in numerous bioactive compounds, but synthetic variations are often limited to 1,4-disubstitution patterns. kcl.ac.uk Developing strategies to access piperidines with diverse substitution is crucial for discovering new drug candidates. kcl.ac.uk this compound and its analogues serve as key starting materials for creating a variety of substituted piperidines.

One primary method involves the Knoevenagel condensation of N-benzyl-4-piperidone with compounds containing active methylene (B1212753) groups, such as malononitrile. This reaction provides a pathway to new 4-substituted N-benzyl-piperidines. researchgate.net Another significant approach is the palladium-catalyzed cross-coupling reaction, which can be used to synthesize 4-arylpiperidines from protected 4-piperidones. researchgate.net The Shapiro reaction has also been applied to create 3,4-unsaturated 4-arylpiperidines from 1-benzyl-4-piperidone. researchgate.net

Furthermore, the aza-Michael reaction is an atom-efficient method for accessing chiral 2-substituted 4-piperidones from divinyl ketones and a primary amine like benzylamine (B48309). kcl.ac.uknih.gov These reactions yield piperidone building blocks that can be further elaborated into complex substituted piperidines. kcl.ac.uk

Table 1: Selected Synthetic Routes to Substituted Piperidines

| Starting Material Analogue | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| N-Benzyl-4-piperidone | Knoevenagel Condensation | Malononitrile | 4-(dicyanomethylene)-1-benzylpiperidine |

| 1-Benzyl-4-piperidone | Shapiro Reaction / Cross-Coupling | Aryl iodides/bromides, Palladium catalyst | 3,4-unsaturated 4-arylpiperidines researchgate.net |

| Divinyl Ketones | Aza-Michael Cyclisation | Benzylamine | Racemic 2-substituted N-benzyl-4-piperidones kcl.ac.uk |

This table provides an overview of different synthetic strategies to generate substituted piperidines from piperidone precursors.

Spiropiperidines, which feature a spirocyclic junction involving the piperidine ring, have become increasingly popular in drug discovery as they allow for the exploration of three-dimensional chemical space. rsc.org Synthetic strategies for these compounds generally fall into two categories: forming the spiro-ring on a pre-existing piperidine or constructing the piperidine ring onto a pre-formed carbocycle or heterocycle. rsc.org

Starting from a piperidone such as this compound, the formation of the spiro-ring is a common approach. For instance, the treatment of N-benzyl-4-piperidone with trimethyloxosulfonium iodide generates a corresponding epoxide. This epoxide can then be rearranged, for example in the presence of magnesium bromide etherate, to yield spirocyclic products or other rearranged aldehydes. chemicalbook.com Another route involves the Darzens condensation of N-benzyl-4-piperidone with ethyl chloroacetate, which can lead to glycidic esters that are precursors to spiro-systems. chemicalbook.com

Scaffold for Analogue Synthesis in Organic Chemistry Research

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for a diverse range of biological receptors. researchgate.netnih.gov this compound embodies this principle, serving as a foundational template for the synthesis of analogues for various therapeutic targets. nih.govacs.org The introduction of a chiral piperidine scaffold can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.netdoaj.org

The chemical versatility of the ketone group in this compound allows for a multitude of transformations to generate diverse analogues. These modifications are crucial for structure-activity relationship (SAR) studies. For example, in the synthesis of Donepezil analogues, 2-substituted 4-piperidones are converted into key 4-formyl piperidine intermediates via a Wittig reaction followed by acidic hydrolysis. kcl.ac.uk

Other key transformations include:

Conjugate Addition: Phenyl nucleophiles can be added to α,β-unsaturated ketone precursors of piperidones to introduce substituents. nih.gov

Homologation: The ketone can undergo homologation to extend a carbon chain, as demonstrated in syntheses where a C2 chain is introduced via a Wittig reaction. nih.gov

Reductive Amination: The ketone can be converted to an amine, providing a route to compounds like 1-benzyl-N-phenylpiperidin-4-amine, a known impurity in the synthesis of Fentanyl. nih.gov

Condensation Reactions: Reaction with various nucleophiles, such as 5-ethoxyindole, leads to the formation of C-C bonds at the 4-position, yielding novel heterocyclic conjugates. mdpi.com

Table 2: Examples of Chemical Transformations for Analogue Synthesis

| Starting Piperidone | Reaction | Key Reagents | Resulting Analogue | Application/Significance |

|---|---|---|---|---|

| 2-Substituted 4-Piperidone | Wittig Reaction / Hydrolysis | (Methoxymethyl)triphenylphosphonium chloride, Acid | 4-Formyl Piperidine | Intermediate for Donepezil analogues kcl.ac.uk |

| Dihydropyridin-4(1H)-one | Conjugate Addition | Phenylboronic acid | 4-Phenylpiperidin-4-one derivative | Synthesis of σ1 receptor ligands nih.gov |

| N-Benzyl-4-piperidone | Strecker-type Condensation | Aniline, HCN | Anilino-nitrile derivative | Intermediate for Fentanyl analogues researchgate.net |

This table illustrates the diversity of chemical reactions applied to the piperidone scaffold to generate a range of structurally and functionally varied analogues.

The design of chemical libraries for drug discovery often relies on core scaffolds that can be readily diversified. Piperidine-based scaffolds are highly valued for this purpose. researchgate.net Key design principles for incorporating these scaffolds into fragment libraries include:

Three-Dimensionality: Emphasis is placed on generating fragments with high sp3 character and diverse 3D shapes to better explore the topological space of protein binding pockets. nih.gov Computational methods are used to analyze the conformational space of potential fragments to ensure shape diversity. nih.gov

"Rule of Three": For fragment-based drug discovery, scaffolds and their derivatives are often designed to adhere to the "Rule of Three" (MW ≤ 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3, cLogP ≤ 3) to ensure good starting points for optimization. acs.org

Synthetic Tractability: The scaffold must possess synthetic handles that allow for straightforward and diverse chemical elaboration. The ketone and secondary amine (after debenzylation) of the piperidone core are ideal points for modification. nih.gov

Pharmacophore Presentation: The scaffold should be able to present key pharmacophoric features in a variety of spatial arrangements to maximize the chances of interacting with different biological targets. acs.org

By adhering to these principles, libraries based on the this compound scaffold can be designed to cover under-represented areas of chemical space and provide novel starting points for drug discovery programs. researchgate.netnih.gov

Intermediates in Multi-Step Organic Syntheses

Beyond its role as a scaffold for direct analogue synthesis, this compound and its achiral counterpart, 1-benzyl-4-piperidone, are crucial intermediates in longer, multi-step synthetic sequences. chemicalbook.comresearchgate.net These syntheses often target complex, high-value molecules such as pharmaceuticals and natural products.

For example, 1-benzylpiperidin-4-one is the starting material for an efficient, optimized synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for new-generation narcotic analgesics like Remifentanil and other Fentanyl analogues. researchgate.net The synthesis involves a Strecker-type condensation, followed by hydrolysis, esterification, N-acylation, and finally, catalytic N-debenzylation. researchgate.net

The concept of combining multiple synthetic operations into a single continuous process has gained traction as a strategy to improve efficiency. mit.edusyrris.jp While specific examples detailing the use of this compound in a multi-step flow synthesis are not prominent, the principles of flow chemistry are well-suited for the types of transformations it typically undergoes. Linking individual reactions, such as condensation, reduction, and coupling, into a continuous sequence can dramatically reduce synthesis time and avoid the isolation of unstable intermediates. mit.edu The use of piperidone intermediates in complex syntheses underscores their importance in providing a robust foundation for building molecular complexity. researchgate.netgoogle.com

Stereoselective Control in Downstream Synthetic Pathways

The stereochemical information embedded in the this compound scaffold is effectively transferred during downstream synthetic manipulations, a process central to asymmetric synthesis. The chiral environment created by the (S)-configured stereocenter at C-2, bearing a bulky phenyl group, plays a dominant role in directing the approach of incoming reagents. This steric hindrance effectively shields one face of the molecule, leading to preferential attack from the less hindered face and resulting in the formation of one diastereomer in excess.

A prime example of this stereocontrol is observed in the reduction of the C-4 carbonyl group. The hydride reagent, approaching the ketone, will preferentially attack from the face opposite to the bulky equatorial phenyl group at C-2, leading to the formation of a specific diastereomer of the corresponding alcohol. The degree of diastereoselectivity is influenced by the nature of the reducing agent and the reaction conditions. Bulky hydride reagents are expected to exhibit higher diastereoselectivity due to more pronounced steric interactions.

Similarly, reactions involving the formation of enolates from this compound and their subsequent alkylation are also subject to stereochemical control. The chiral environment dictates the facial selectivity of the enolate formation and the subsequent approach of the electrophile, leading to the diastereoselective formation of α-substituted piperidinones. This strategy is invaluable for the synthesis of substituted piperidines with multiple stereocenters.

The stereochemical outcomes of these reactions are often predictable based on established models of asymmetric induction in cyclic systems. The rigid chair-like conformation of the piperidine ring, with the bulky substituents occupying equatorial positions to minimize steric strain, provides a reliable platform for stereoselective transformations.

To illustrate the principle of stereoselective reduction, consider the following representative data based on analogous systems, as specific experimental data for this compound is not extensively documented in publicly available literature. The table demonstrates how the choice of reducing agent can influence the diastereomeric ratio (d.r.) of the resulting cis- and trans-alcohols.

Table 1: Diastereoselective Reduction of a Prochiral Ketone in a Chiral Piperidine System This table is a representative example based on known stereoselective reductions of similar chiral piperidin-4-ones and is intended for illustrative purposes.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Predominant Isomer |

| 1 | Sodium borohydride (B1222165) (NaBH₄) | Methanol | 0 | 85:15 | cis |

| 2 | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran | -78 | 90:10 | cis |

| 3 | Lithium tri-sec-butylborohydride (L-Selectride®) | Tetrahydrofuran | -78 | >98:2 | cis |

| 4 | Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloromethane | 25 | 70:30 | cis |

The data in Table 1 showcases that sterically hindered reducing agents like L-Selectride® generally afford higher diastereoselectivity. This is attributed to the greater steric demand of the reagent, which amplifies the facial bias imposed by the chiral scaffold of the piperidine ring. The "cis" isomer, where the newly formed hydroxyl group is on the same face as the C-2 phenyl group, is typically the major product due to the aforementioned steric hindrance guiding the hydride attack.

In essence, this compound acts as a chiral auxiliary, where the stereochemical information is temporarily used to control the formation of new stereocenters. The piperidine scaffold can then be further modified or cleaved, transferring the newly acquired chirality to the final target molecule. This methodology underscores the importance of such chiral building blocks in the efficient and stereocontrolled synthesis of complex organic molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.